molecular formula C15H10FNO3 B564200 1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide CAS No. 372941-46-3

1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Cat. No. B564200
M. Wt: 271.247
InChI Key: TVZPFXMISWZNCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using conventional heating or microwave irradiation techniques . The synthesis process usually involves multiple steps and requires precise control over reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various pathways and mechanisms . These reactions can be influenced by factors like temperature, pressure, and the presence of catalysts .

Scientific Research Applications

Cytotoxic Activity

  • A study by Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and found that compounds like the 2-(4-fluorophenyl) derivative showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values <10 nM (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Rearrangements in Synthesis

  • Opatz and Ferenc (2006) described the ring contracting rearrangements of 3-amino-4-(arylamino)-1H-isochromen-1-ones, leading to derivatives including 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides, demonstrating significant chemical synthesis applications (Opatz & Ferenc, 2006).

Inhibitor Development

  • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, with analogue 10 showing complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Antimicrobial Evaluation

  • Talupur, Satheesh, and Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies of specific carboxamides, highlighting the antimicrobial potential of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumour Activity

Photophysical Properties

  • Novanna, Kannadasan, and Shanmugam (2020) explored the photophysical properties of certain carboxamide derivatives, indicating potential applications in fields like optical materials (Novanna, Kannadasan, & Shanmugam, 2020).

Synthesis and Structural Characterization

properties

IUPAC Name

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPFXMISWZNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675908
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide

CAS RN

372941-46-3
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 1-(4-fluoro-phenyl)-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid (1 g, 3.7 mmol) in thionyl chloride (25 mL) was heated at reflux for 25 min, during which time the solid dissolved. The thionyl chloride was then evaporated, and the residue was dissolved in toluene, and again evaporated. The residue was dissolved in toluene (15 mL) and was treated with a solution of ammonia in ether and a heavy precipitate formed. The mixture was stirred overnight, diluted with toluene and aqueous ammonia solution, and filtered. The residue was dried to give the title compound as a white solid (0.80 g, 80%). 1H NMR (d6-DMSO): δ 6.81 (s, 1H), 7.25 (t, 2H), 7.40 (dd, 2H), 7.54 (d, 1H), 7.59 (bs, 1H), 8.24 (bs, 1H), 8.24 (dd, 1H), 8.42 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

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